2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one
Description
CAS No. 257295-47-9 This compound is a β-carboline derivative featuring a trifluoromethyl group at the 1-position and a chloroacetyl substituent at the 2-position of the tetrahydro-β-carboline scaffold . β-Carbolines are heterocyclic aromatic amines known for diverse biological activities, including interactions with neurotransmitter receptors (e.g., benzodiazepine receptors). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloroacetyl moiety may contribute to electrophilic reactivity, enabling covalent interactions with biological targets .
Properties
IUPAC Name |
2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O/c15-7-11(21)20-6-5-9-8-3-1-2-4-10(8)19-12(9)13(20)14(16,17)18/h1-4,13,19H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIRWWWNBGZXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347435 | |
| Record name | 2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257295-47-9 | |
| Record name | 2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that many indole derivatives interact with a variety of receptors, which could potentially be the case for this compound.
Mode of Action
It is known that indole derivatives often exhibit their biological activities through interactions with various receptors.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
The trifluoromethyl group often enhances the polarity, stability, and lipophilicity of compounds, which can impact their bioavailability.
Biological Activity
2-Chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one (CAS: 257295-47-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
The molecular formula of 2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one is with a molar mass of 316.71 g/mol. The compound has a melting point of 232.5 °C and is characterized by the presence of a chloro group and a trifluoromethyl group which may influence its biological activity .
Anticancer Activity
Research has indicated that compounds structurally similar to 2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one exhibit significant anticancer properties. For instance:
- Cell Line Studies : A study involving various human tumor cell lines such as KB, DLD, NCI-H661, Hepa, and HepG2/A2 demonstrated that beta-carboline derivatives have potent cytotoxic effects. Among these derivatives, certain compounds exhibited selective activity against specific cancer types .
- Mechanisms of Action : The proposed mechanisms include inhibition of topoisomerase II and interaction with DNA, leading to apoptosis in cancer cells. Compounds that inhibit topoisomerase II are particularly valuable in cancer therapy as they disrupt DNA replication and transcription .
Neuropharmacological Effects
Beta-carbolines are known to interact with the central nervous system (CNS). The compound may exhibit:
- CNS Activity : Some studies suggest that beta-carboline derivatives can modulate neurotransmitter systems and exhibit anxiolytic or sedative effects. This is particularly relevant for the development of new treatments for anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of beta-carboline derivatives:
| Compound | Structure | Activity |
|---|---|---|
| Compound 1 | Similar structure to target compound | Antitumor activity against multiple cell lines |
| Compound 2 | Variants with different substituents | Enhanced selectivity towards specific cancer types |
| Compound 3 | Modifications in the trifluoromethyl group | Improved CNS activity |
Case Study 1: Antitumor Efficacy
A recent study evaluated several beta-carboline derivatives against pancreatic cancer cell lines (Mia PaCa-2 and PANC-1). The results indicated that derivatives similar to 2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one showed significant inhibition of cell proliferation at low micromolar concentrations. The study highlighted the potential for these compounds as lead candidates for further development in anticancer therapies .
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of beta-carboline analogs. These compounds were assessed for their anxiolytic effects in animal models. Results indicated that certain modifications led to increased efficacy in reducing anxiety-like behaviors without significant sedation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
β-Carboline vs. Piperazine Derivatives
- Compound : 2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one ()
- Core Structure : Piperazine ring instead of β-carboline.
- Key Differences :
- Piperazine derivatives are often used in pharmaceuticals for their solubility and receptor-binding flexibility.
- The trifluoromethylphenyl group may enhance selectivity for serotonin or dopamine receptors compared to β-carboline’s broad receptor interactions .
β-Carboline vs. Pyrrole Derivatives
- Compound : 2-Chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one ()
- Core Structure : Pyrrole ring with chloro and trifluoromethylphenyl substituents.
- Key Differences :
- Pyrrole’s electron-rich nature increases susceptibility to electrophilic substitution, unlike β-carboline’s stability.
Substituent Modifications
Trifluoromethyl vs. Nitro Groups
- Compound: 1-[1-(4-Chloro-3-nitrophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-β-carbolin-2-yl]-2-phenylethanone () Substituent: 4-Chloro-3-nitrophenyl vs. trifluoromethyl. Key Differences:
- The nitro group is strongly electron-withdrawing, increasing reactivity in reduction or nucleophilic substitution reactions.
- Nitro groups may confer cytotoxicity, limiting therapeutic applications compared to the metabolically stable trifluoromethyl group .
Chloroacetyl vs. Trichloropropenone
- Compound: 2,3,3-Trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one () Substituent: Trichloropropenone vs. chloroacetyl. Key Differences:
- Additional chlorines increase molecular weight (MW = 367.6) and lipophilicity (logP ~3.5) compared to the target compound (MW = 343.7, logP ~2.8) .
Preparation Methods
Pictet-Spengler Condensation
The Pictet-Spengler reaction remains the most widely employed method for constructing tetrahydro-β-carbolines. As demonstrated in β-carboline-3-carbohydrazide syntheses, L-tryptophan undergoes cyclocondensation with aldehydes under acidic conditions to form 1,2,3,4-tetrahydro-β-carboline intermediates. For the target compound, trifluoroacetaldehyde or its equivalent serves as the aldehyde component to introduce the trifluoromethyl group. Subsequent esterification with methanol and thionyl chloride yields methyl esters, which are oxidized to aromatic β-carbolines using KMnO₄ in cooled DMF.
Critical Parameters :
Transition Metal-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation offers a complementary route to functionalize the β-carboline core. A sequential amination and arylation protocol using Pd(OAc)₂ with ligands like 2-(dicyclohexylphosphino)biphenyl (DCHPB) enables the introduction of aryl groups at the 1-position. This method tolerates base-sensitive functionalities (esters, ketones) and achieves yields up to 97% under optimized conditions.
Analytical and Spectroscopic Characterization
Successful synthesis is validated through spectral data:
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler + Acylation | 65–75% | Scalable; uses inexpensive reagents | Multi-step purification required |
| Au-Catalyzed Hydroamination | 70–80% | Single-step; high atom economy | Requires specialized Au catalysts |
| Pd-Catalyzed Arylation | 55–65% | Tolerates diverse substituents | Sensitive to oxygen/moisture |
Q & A
Q. What are the optimized synthetic routes for preparing 2-chloro-1-[1-(trifluoromethyl)-beta-carbolin-2-yl]ethan-1-one?
The synthesis of this compound typically involves multi-step strategies, including Friedel-Crafts acylation and nucleophilic substitution. For example, analogous beta-carboline derivatives are synthesized via cyclocondensation of tryptamine derivatives with carbonyl compounds, followed by halogenation. Key intermediates, such as trifluoromethyl-substituted beta-carbolines, are prepared using trifluoroacetic anhydride or trifluoromethylation reagents like Togni’s reagent. Chlorination of the ethanone moiety can be achieved using sulfuryl chloride (SOCl) or oxalyl chloride (COCl) under controlled conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and HRMS are critical for verifying structural integrity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Standard analytical techniques include:
- NMR spectroscopy : F NMR is essential for confirming the trifluoromethyl group’s presence and electronic environment .
- IR spectroscopy : To identify carbonyl (C=O) and C-Cl stretching frequencies (~1700 cm and ~550 cm, respectively) .
- X-ray crystallography : For resolving crystal packing and stereochemical details, as demonstrated for structurally related piperazine-chloroethanone derivatives .
- Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns, particularly for halogenated species .
Q. What stability considerations are critical for handling this compound in experimental settings?
The compound’s stability is influenced by:
- Moisture sensitivity : The trifluoromethyl group may hydrolyze under acidic/basic conditions. Store under inert gas (N/Ar) in anhydrous solvents.
- Light sensitivity : Chlorinated ketones can undergo photodegradation; use amber vials and minimize UV exposure.
- Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Preliminary thermal analysis of analogous compounds suggests stability up to 150°C .
Advanced Research Questions
Q. How can conflicting solubility or reactivity data be resolved for this compound?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. Methodological approaches include:
Q. What strategies are effective for studying structure-activity relationships (SAR) involving the trifluoromethyl and beta-carboline moieties?
- In vitro assays : Compare bioactivity of derivatives with varying substituents (e.g., replacing Cl with Br or altering the carboline ring’s substitution pattern) .
- Computational modeling : Density Functional Theory (DFT) calculations can predict electronic effects (e.g., trifluoromethyl’s electron-withdrawing impact on the carboline core) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via the ethanone group) using molecular docking studies .
Q. How can researchers investigate metabolic pathways or degradation products of this compound?
- In vitro metabolism studies : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .
- Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic conditions, followed by HPLC-UV/HRMS analysis .
- Isotopic labeling : Incorporate C or O into the ethanone group to track degradation pathways .
Methodological Recommendations for Data Contradictions
- Reproducibility checks : Repeat experiments with freshly prepared reagents and standardized protocols.
- Cross-validation : Use orthogonal techniques (e.g., NMR and X-ray) to confirm structural assignments .
- Statistical analysis : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies in bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
